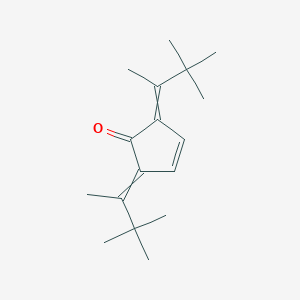
2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one is an organic compound with the molecular formula C19H28O It is characterized by a cyclopentene ring substituted with two 3,3-dimethylbutan-2-ylidene groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one typically involves the condensation of cyclopent-3-en-1-one with 3,3-dimethylbutan-2-one under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the ketone, leading to the formation of the enolate intermediate. This intermediate then undergoes nucleophilic addition to the cyclopent-3-en-1-one, followed by dehydration to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopenten-1-one, 2,5-bis(1,2,2-trimethylpropylidene)-, (E,E)-
- (3,3-dimethylbutan-2-ylidene)-l4-sulfanone
Uniqueness
2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
142066-35-1 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
2,5-bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one |
InChI |
InChI=1S/C17H26O/c1-11(16(3,4)5)13-9-10-14(15(13)18)12(2)17(6,7)8/h9-10H,1-8H3 |
InChI Key |
OUXVEKURDFXINP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC(=C(C)C(C)(C)C)C1=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


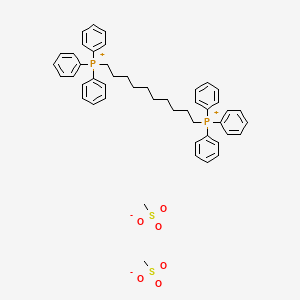
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)



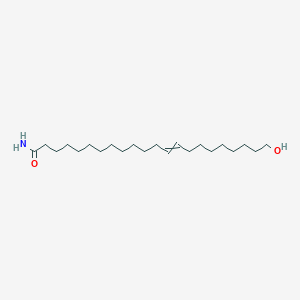
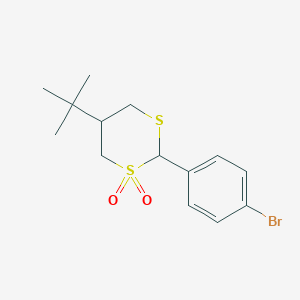
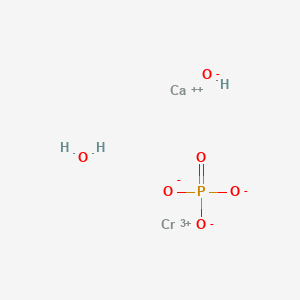
![2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12556130.png)
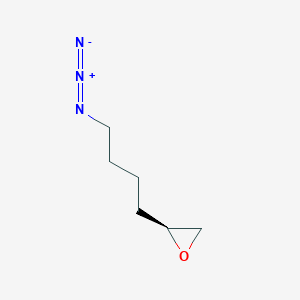
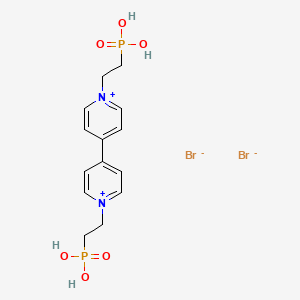
![8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline](/img/structure/B12556137.png)
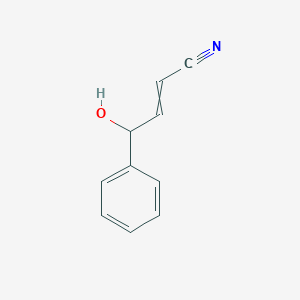
![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)
